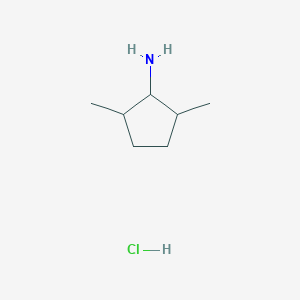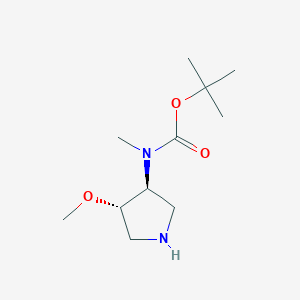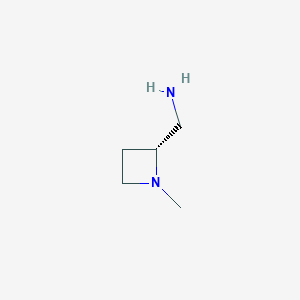![molecular formula C13H19NO B1449939 [2-(Piperidin-4-ylmethyl)phenyl]methanol CAS No. 1783870-08-5](/img/structure/B1449939.png)
[2-(Piperidin-4-ylmethyl)phenyl]methanol
Overview
Description
2-(Piperidin-4-ylmethyl)phenylmethanol, also known as 2-PMPM, is a synthetic compound with a wide range of applications in research and industry. It is a colorless liquid with a sweet, fruity odor, and is soluble in water, alcohol and other organic solvents. 2-PMPM has been used as a precursor in the synthesis of various compounds, including pharmaceuticals, fragrances and flavors, and has been studied for its potential therapeutic effects in several areas.
Scientific Research Applications
Structural and Chemical Characterization
Thermal and Structural Studies : A compound closely related to [2-(Piperidin-4-ylmethyl)phenyl]methanol, [1-(2,5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanoneoxime, was synthesized and characterized. This study focused on its thermal properties, crystal structure, and electronic parameters, providing insights into its stability and molecular interactions (Karthik et al., 2021).
Crystal Structure Analysis : Several studies have focused on the crystal structure of various this compound derivatives, highlighting their chair conformation and intermolecular interactions. These studies contribute to understanding the molecular geometry and potential reactivity of these compounds (Girish et al., 2008), (Prasad et al., 2008).
Potential Medical Applications
Antitubercular Activities : A derivative of this compound demonstrated significant antitubercular activity against Mycobacterium tuberculosis, suggesting its potential as a therapeutic agent for tuberculosis (Bisht et al., 2010).
Anticancer Potential : Derivatives of this compound were synthesized and found to possess antiproliferative activity against human leukemia cells. This indicates their potential role in cancer therapy (Vinaya et al., 2011).
Serotonin Receptor Ligands : Some derivatives were explored as potential serotonin 5-HT2A receptor ligands for brain imaging, showing high potency and selectivity, which could be useful in neurological research (Fu et al., 2002).
Mechanism of Action
Target of Action
It is known that piperidine derivatives play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine-containing compounds are important synthetic medicinal blocks for drug construction
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of biological activities . The compound could potentially affect multiple pathways depending on its specific biological activity.
properties
IUPAC Name |
[2-(piperidin-4-ylmethyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c15-10-13-4-2-1-3-12(13)9-11-5-7-14-8-6-11/h1-4,11,14-15H,5-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKIBLNHEPZSCFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CC2=CC=CC=C2CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B1449858.png)







![3-Boc-6-amino-3-azabicyclo[3.2.0]heptane](/img/structure/B1449871.png)
![Pyrido[4,3-d]pyrimidine-4,6(5H)-dicarboxylic acid, 2-chloro-7,8-dihydro-, 6-(1,1-dimethylethyl) 4-ethyl ester](/img/structure/B1449873.png)
![7-Methoxy-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1449874.png)

